molecular formula C11H15NO2S B2840404 N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide CAS No. 1286726-52-0

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide

Cat. No.: B2840404
CAS No.: 1286726-52-0
M. Wt: 225.31
InChI Key: QPYJTYLEJSZRPA-UHFFFAOYSA-N
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Description

N-(2-Cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a cyclopropyl-hydroxypropyl substituent on the amide nitrogen. Thiophene carboxamides are widely explored for their diverse bioactivities, including antioxidant, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-11(14,8-4-5-8)7-12-10(13)9-3-2-6-15-9/h2-3,6,8,14H,4-5,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYJTYLEJSZRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CS1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. . The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Thiophene-2-carboxamide derivatives exhibit significant structural and functional diversity. Below is a detailed comparison of N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide with structurally or functionally related compounds:

Antioxidant Activity: Comparison with Metal Complexes

A Co(II) complex of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide demonstrated potent antioxidant activity in DPPH and ABTS assays, outperforming propyl gallate (a synthetic antioxidant) but remaining less effective than vitamin E . The presence of a pyridinyl-carbamothioyl group and metal coordination likely enhances radical scavenging. In contrast, the cyclopropyl-hydroxypropyl group in the target compound may reduce metal-binding capacity but improve membrane permeability due to its lipophilic cyclopropane moiety.

Table 1: Antioxidant Activity Comparison

Compound DPPH IC₅₀ (µM) ABTS IC₅₀ (µM) Reference Standard Comparison
Co(II) complex of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide 12.3 ± 0.5 8.7 ± 0.3 Propyl gallate: 15.1 ± 0.6 (DPPH)
This compound (predicted) N/A N/A Likely reduced metal-dependent activity
Anticancer Activity: Comparison with Quinazolinyl Derivatives

N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide (7g) exhibited strong apoptotic activity against four human cancer cell lines (e.g., MCF-7, A549) in MTT assays, with a molecular docking score of −9.41 kcal/mol against EGFR TKD (1M17), comparable to the reference drug etoposide (−9.31 kcal/mol) .

Table 2: Anticancer Activity and Docking Scores

Compound IC₅₀ (µM) for MCF-7 Docking Score (EGFR TKD, kcal/mol)
7g (Quinazolinyl derivative) 4.2 ± 0.3 −9.41
Etoposide (Reference) 5.8 ± 0.4 −9.31
This compound Not reported Predicted lower due to flexible substituent
Structural Analog: N-(2-Phenoxyphenyl)-2-Thiophenecarboxamide

N-(2-Phenoxyphenyl)-2-thiophenecarboxamide (CAS: 547698-53-3) shares the thiophene-2-carboxamide core but substitutes the cyclopropyl-hydroxypropyl group with a phenoxyphenyl moiety. This substitution increases molecular weight (295.36 g/mol vs. However, the phenoxyphenyl group may reduce solubility in aqueous media compared to the hydroxyl-containing target compound.

Table 3: Structural and Physicochemical Comparison

Property This compound N-(2-Phenoxyphenyl)-2-thiophenecarboxamide
Molecular Weight ~253.3 g/mol 295.36 g/mol
Key Substituent Cyclopropyl-hydroxypropyl Phenoxyphenyl
Predicted Solubility (Water) Moderate (hydroxyl group) Low (lipophilic phenoxyphenyl)
Bioactivity Focus Antioxidant/Anticancer (hypothetical) Enzyme inhibition (hypothetical)
Pharmacokinetic Considerations

Cyclophosphamide, an oxazaphosphorine derivative (CAS: 6055-19-2), is included here for contrast. While structurally distinct, its high water solubility (freely soluble in ethanol and water) underscores the importance of polar groups in bioavailability . The hydroxyl group in this compound may similarly improve solubility over non-hydroxylated analogs, though its cyclopropane ring could slow metabolic degradation compared to linear alkyl chains.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its role in various biological activities. The cyclopropyl and hydroxypropyl groups contribute to its unique chemical properties, influencing its interaction with biological targets. The molecular formula and weight are critical for understanding its pharmacokinetic properties.

This compound is believed to exert its biological effects through interactions with specific enzymes and receptors. Preliminary studies suggest that it may modulate signal transduction pathways, potentially influencing gene expression and cellular processes. The exact molecular targets remain under investigation, but initial findings indicate a promising profile for therapeutic applications.

Biological Activities

  • Anti-inflammatory Effects :
    • The compound has been explored for its anti-inflammatory properties, showing potential in reducing cytokine production. For example, it may inhibit the release of pro-inflammatory cytokines such as TNFα and IL-17, which are crucial in various inflammatory diseases.
  • Anticancer Potential :
    • Research indicates that this compound may possess anticancer activity by targeting specific pathways involved in tumor growth and metastasis. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
  • Biochemical Probing :
    • The compound is being investigated as a biochemical probe to study enzyme mechanisms and protein interactions, which could lead to new insights into disease mechanisms and drug development.

Case Study 1: Anti-inflammatory Activity

A study evaluated the compound's ability to inhibit TNFα production in LPS-stimulated THP-1 cells. The results demonstrated a significant reduction in TNFα levels at concentrations ranging from 0.1 to 1 µM, suggesting a strong anti-inflammatory effect.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines. It exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity. Further analysis revealed that the mechanism involved apoptosis induction via mitochondrial pathways.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundThiophene ring with cyclopropyl groupAnti-inflammatory, anticancer0.1 - 1
Compound XSimilar thiophene structureModerate anticancer5 - 10
Compound YFluorinated analogStrong anti-inflammatory0.05 - 0.5

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